Introduction: Beyond Bisphenol A - The Significance of the Cyclohexylidene Bridge
Introduction: Beyond Bisphenol A - The Significance of the Cyclohexylidene Bridge
An In-depth Technical Guide to the Chemical Properties of 1,1-Bis(4-hydroxyphenyl)cyclohexane
1,1-Bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol Z (BPZ), is a vital aromatic diol belonging to the bisphenol family.[1][2] Structurally similar to the more widely known Bisphenol A (BPA), BPZ replaces the isopropylidene bridge of BPA with a cyclohexane ring. This seemingly subtle structural modification introduces a bulky, non-planar "cardo" group, which imparts significant and desirable changes to the molecule's properties and the performance of polymers derived from it.
This technical guide offers a comprehensive exploration of the core chemical properties of 1,1-Bis(4-hydroxyphenyl)cyclohexane. We will delve into its synthesis, structural characterization, thermal behavior, and reactivity, with a particular focus on its role as a monomer in high-performance polymers. The insights provided are intended for researchers, polymer chemists, and drug development professionals seeking to understand and leverage the unique attributes of this compound.
Physicochemical and Structural Properties
The fundamental properties of a chemical compound dictate its behavior and potential applications. BPZ is a white, crystalline solid at room temperature.[3] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | [1][2] |
| Synonyms | Bisphenol Z (BPZ), 4,4'-Cyclohexylidenebisphenol | [1][2] |
| CAS Number | 843-55-0 | [1][3] |
| Molecular Formula | C₁₈H₂₀O₂ | [1][2] |
| Molecular Weight | 268.35 g/mol | [1][4] |
| Melting Point | 189-192 °C | [3][4] |
| Boiling Point | 440.9 °C at 760 mmHg | [4] |
| Appearance | White to almost white crystalline powder | [3] |
| Solubility | Practically insoluble in water; soluble in methanol. | [4][5] |
| XLogP3 | 5.4 | [1] |
The defining feature of BPZ is the quaternary carbon of the cyclohexane ring bonded to two hydroxyphenyl groups. This creates a three-dimensional, rigid structure that hinders close chain packing in polymers, a characteristic that enhances solubility and lowers the melting viscosity of derived materials compared to their more linear counterparts.
Synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane
The synthesis of BPZ is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The process involves the condensation of cyclohexanone with two equivalents of phenol.
Caption: General synthesis scheme for 1,1-Bis(4-hydroxyphenyl)cyclohexane.
Reaction Mechanism
The causality of this synthesis lies in the activation of the carbonyl group of cyclohexanone by an acid catalyst.
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon significantly more electrophilic.
-
Electrophilic Attack: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the activated carbonyl carbon. This typically occurs at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions and the strong activating, ortho,para-directing nature of the hydroxyl group.
-
Dehydration: The resulting intermediate undergoes dehydration to form a resonance-stabilized carbocation.
-
Second Attack: A second molecule of phenol attacks this carbocation.
-
Deprotonation: Loss of a proton from the aromatic ring restores aromaticity and yields the final 1,1-Bis(4-hydroxyphenyl)cyclohexane product.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system where the purity of the final product is confirmed through characterization (e.g., melting point, spectroscopy), ensuring the reaction's success.
Materials:
-
Phenol
-
Cyclohexanone
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Sodium Hydroxide solution (20%)
-
Toluene or other suitable recrystallization solvent
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, melt phenol.
-
Catalyst Addition: Slowly add the acid catalyst to the molten phenol with vigorous stirring. The choice of catalyst is critical; strong protic acids are required to sufficiently activate the ketone.
-
Cyclohexanone Addition: Add cyclohexanone dropwise to the phenol-catalyst mixture, maintaining the reaction temperature (e.g., 55-70°C).[6] The rate of addition is controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 25-80 minutes) until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup and Neutralization: After cooling, the reaction mixture is dissolved in a suitable organic solvent and washed with water to remove the acid catalyst. The resulting product is often dissolved in an aqueous sodium hydroxide solution to form the phenoxide salt, separating it from non-phenolic impurities.[7]
-
Precipitation: The product is precipitated by neutralizing the alkaline solution with acid.
-
Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure, crystalline 1,1-Bis(4-hydroxyphenyl)cyclohexane. The melting point of the recrystallized product should be sharp and within the literature range (189-192 °C) to validate its purity.[3][4]
Caption: Experimental workflow for the synthesis and purification of BPZ.
Spectroscopic and Thermal Characterization
Structural confirmation and thermal stability assessment are paramount for qualifying BPZ for its primary use as a polymer monomer.
Spectroscopic Analysis
The structure of BPZ is unequivocally confirmed by a combination of spectroscopic techniques.[6]
| Technique | Key Observations and Interpretation |
| FTIR | Broad peak at ~3200-3600 cm⁻¹ (O-H stretch of phenol), peaks at ~2850-2950 cm⁻¹ (aliphatic C-H stretch of cyclohexane), and strong absorptions in the aromatic region (~1500-1600 cm⁻¹ for C=C stretch). |
| ¹H NMR | Signals for aromatic protons (~6.6–7.4 ppm), a singlet for the phenolic hydroxyl protons (~4.7 ppm, can vary), and multiplets for the aliphatic protons of the cyclohexane ring.[7] |
| ¹³C NMR | Signals for the quaternary carbon of the cyclohexane ring, other aliphatic carbons, and distinct signals for the ipso, ortho, meta, and para carbons of the hydroxyphenyl groups. |
| Mass Spec. | The molecular ion peak [M]⁺ corresponding to its molecular weight (268.3 g/mol ) is observed.[1] LC-MS analysis often shows the deprotonated molecule [M-H]⁻ at m/z 267.1391 in negative ion mode.[1] |
Thermal Properties
The thermal stability of BPZ and its derived polymers is a key performance metric.
-
Differential Scanning Calorimetry (DSC): DSC analysis shows a sharp endothermic peak corresponding to its melting point between 189-192 °C.[3][4] For polymers derived from BPZ, DSC is used to determine the glass transition temperature (Tg), which for derived polyesters can range from 147 to 215 °C.[8]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition profile. Polyesters synthesized from BPZ are generally stable up to 190°C, with degradation commencing thereafter.[7][9] The bulky cardo group enhances the thermal stability of the resulting polymers, with 10% weight loss temperatures often exceeding 430 °C.[8]
Reactivity and Applications in Polymer Chemistry
The two phenolic hydroxyl groups are the primary sites of reactivity, making BPZ an excellent diol monomer for step-growth polymerization.
Polymer Synthesis
BPZ is a foundational monomer for a variety of high-performance "cardo" polymers, including:
-
Polyesters: Synthesized by reacting BPZ with various diacid chlorides (e.g., adipoyl chloride, terephthaloyl chloride) via interfacial polycondensation.[7][8][9]
-
Polyamides: BPZ can be chemically modified, for example, by converting it to a diamine like 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, which is then polycondensed with aromatic dicarboxylic acids to form soluble, thermally stable polyamides.[10]
-
Polycarbonates: Similar to BPA, BPZ can be used in the synthesis of polycarbonates, often through interfacial polymerization with phosgene or melt transesterification with diphenyl carbonate.
-
Epoxy Resins: It serves as a curing agent or a primary component in epoxy resin formulations.[11][12]
The incorporation of the cyclohexylidene bridge into the polymer backbone disrupts chain packing, which typically leads to enhanced solubility in organic solvents, higher glass transition temperatures, and good thermal stability compared to polymers made from more flexible bisphenols.[10]
Caption: Polycondensation of BPZ to form a cardo polyester.
Safety and Toxicology
As a member of the bisphenol class, understanding the toxicological profile of BPZ is crucial for safe handling and application development.
-
GHS Hazard Classification: According to aggregated data, 1,1-Bis(4-hydroxyphenyl)cyclohexane is classified as a warning-level hazard.[1][13]
-
Precautionary Statements: Standard precautions for handling irritating powders should be followed.[13]
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
While it is not as extensively studied as BPA, its structural similarity warrants careful handling and further investigation into its potential endocrine-disrupting properties, especially in applications with potential for human contact or environmental release.
Conclusion
1,1-Bis(4-hydroxyphenyl)cyclohexane is a highly valuable monomer whose chemical properties are defined by the rigid, bulky cyclohexylidene "cardo" group. This structural feature is directly responsible for the enhanced thermal stability and solubility of the high-performance polymers derived from it. Through well-established synthesis protocols and confirmed by robust spectroscopic and thermal analysis, BPZ stands as a critical building block for advanced materials, offering a distinct performance advantage over traditional bisphenols in various demanding applications. Continued research into its derivatives and polymer systems will undoubtedly expand its role in materials science and specialty chemical development.
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